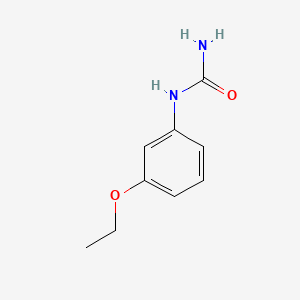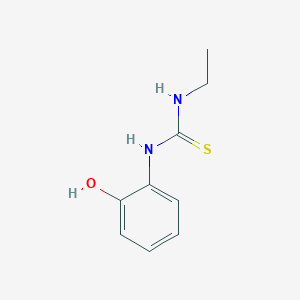
N-Ethyl-N'-(2-hydroxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is an organosulfur compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as chemistry, biology, and medicine. The compound’s structure consists of an ethyl group attached to one nitrogen atom and a 2-hydroxyphenyl group attached to the other nitrogen atom of the thiourea moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea can be synthesized through a condensation reaction between ethylamine and 2-hydroxyphenyl isothiocyanate. The reaction typically occurs in an aqueous medium or an organic solvent such as ethanol. The reaction conditions often involve mild temperatures and the presence of a base to facilitate the formation of the thiourea derivative.
Industrial Production Methods
Industrial production of N-Ethyl-N’-(2-hydroxyphenyl)thiourea follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The final product is usually purified through recrystallization or other separation techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Ethyl-N’-(2-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced thiourea derivatives.
Substitution: Various substituted thiourea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-N’-(2-hydroxyphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and as a ligand in coordination chemistry.
Biology: Exhibits antibacterial, antioxidant, and anticancer properties, making it valuable in biological studies.
Medicine: Potential therapeutic agent due to its biological activities, including anti-inflammatory and antitumor effects.
Industry: Used in the production of dyes, photographic chemicals, and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of N-Ethyl-N’-(2-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and DNA, leading to its biological effects.
Pathways Involved: It can modulate oxidative stress pathways, inhibit specific enzymes, and induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylthiourea: Similar structure but with a phenyl group instead of an ethyl group.
N-Methyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with a methyl group instead of an ethyl group.
N-Allyl-N’-(2-hydroxyphenyl)thiourea: Similar structure but with an allyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N’-(2-hydroxyphenyl)thiourea is unique due to its specific combination of an ethyl group and a 2-hydroxyphenyl group, which imparts distinct chemical and biological properties. Its unique structure allows it to interact differently with molecular targets compared to other thiourea derivatives, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
15175-43-6 |
|---|---|
Molekularformel |
C9H12N2OS |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
1-ethyl-3-(2-hydroxyphenyl)thiourea |
InChI |
InChI=1S/C9H12N2OS/c1-2-10-9(13)11-7-5-3-4-6-8(7)12/h3-6,12H,2H2,1H3,(H2,10,11,13) |
InChI-Schlüssel |
TZFJMJYRNOGQBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=S)NC1=CC=CC=C1O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(2-Ethylhexanoyloxy)propanoylamino]propan-2-yl 2-ethylhexanoate](/img/structure/B14720821.png)
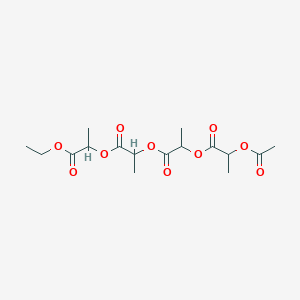
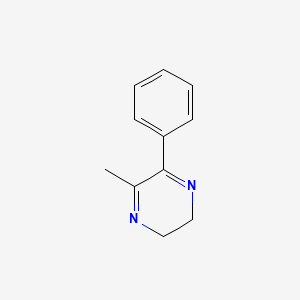
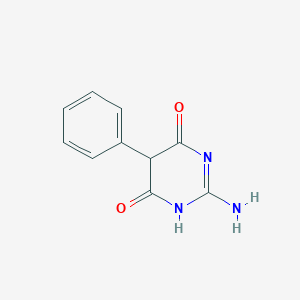


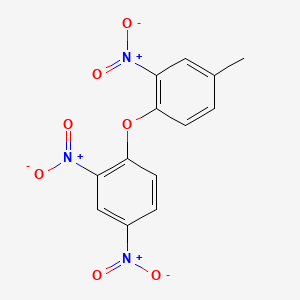
![5-[(4-chlorophenyl)sulfanylmethyl]-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B14720872.png)


![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)

![2,2'-[(2,5-Dihydroxy-1,3-phenylene)bis(methylene)]di(benzene-1,4-diol)](/img/structure/B14720909.png)
